Phosphinic acid, phenyl-, potassium salt
Overview
Description
Phosphinic acid, phenyl-, potassium salt is an organophosphorus compound with the chemical formula C6H5PH(O)OK. It is a derivative of phosphinic acid where a phenyl group is attached to the phosphorus atom, and the hydrogen atom is replaced by a potassium ion. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, phenyl-, potassium salt can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phenylphosphinic acid is dissolved in water, and potassium hydroxide is added gradually. The reaction mixture is then heated to facilitate the formation of the potassium salt.
Another method involves the hydrolysis of phenylphosphinic esters in the presence of potassium hydroxide. The ester is first dissolved in an organic solvent, and then potassium hydroxide is added. The reaction mixture is stirred and heated until the hydrolysis is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis of phenylphosphinic esters. The process is optimized to ensure high yield and purity of the final product. Industrial reactors equipped with efficient mixing and heating systems are used to carry out the reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, phenyl-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylphosphonic acid.
Reduction: It can be reduced to form phenylphosphine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an organic solvent under an inert atmosphere.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out in organic solvents at varying temperatures depending on the desired product.
Major Products Formed
Oxidation: Phenylphosphonic acid.
Reduction: Phenylphosphine.
Substitution: Various substituted phosphinic acids depending on the substituent introduced.
Scientific Research Applications
Phosphinic acid, phenyl-, potassium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl-, potassium salt involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent.
Comparison with Similar Compounds
Phosphinic acid, phenyl-, potassium salt can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphoric acids: These compounds have a higher oxidation state and are more acidic compared to phosphinic acids.
Phosphinic acids: Other derivatives of phosphinic acid, such as alkylphosphinic acids, have different substituents attached to the phosphorus atom, leading to variations in their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in scientific research, industrial processes, and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in different domains.
Properties
IUPAC Name |
potassium;oxido-oxo-phenylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P.K/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJPPXCADWBJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066030 | |
Record name | Phosphinic acid, phenyl-, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16263-37-9 | |
Record name | Phosphinic acid, P-phenyl-, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016263379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid, phenyl-, potassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium phenylphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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